Cas no 121570-42-1 (Boc-Ala-Ala-Pro-Ala-pNA)

Boc-Ala-Ala-Pro-Ala-pNA is a synthetic tetrapeptide substrate commonly used in enzymatic assays, particularly for studying proteolytic activity. The compound features a Boc (tert-butoxycarbonyl) protecting group at the N-terminus and a p-nitroaniline (pNA) chromogenic moiety at the C-terminus, enabling spectrophotometric detection upon cleavage by target proteases. Its sequence, Ala-Ala-Pro-Ala, is designed to mimic natural peptide bonds, making it a useful tool for investigating enzyme specificity and kinetics. The inclusion of proline enhances structural rigidity, which can be advantageous for studying conformational preferences in protease recognition. This substrate is valued for its stability, well-characterized cleavage properties, and suitability for high-throughput screening applications.
Boc-Ala-Ala-Pro-Ala-pNA structure
Boc-Ala-Ala-Pro-Ala-pNA structure
Product name:Boc-Ala-Ala-Pro-Ala-pNA
CAS No:121570-42-1
MF:C25H36N6O8
MW:548.588746070862
CID:104702
PubChem ID:14260941

Boc-Ala-Ala-Pro-Ala-pNA Chemical and Physical Properties

Names and Identifiers

    • L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9CI)
    • Boc-AAPA-pNA
    • Boc-Ala-Ala-Pro-Ala-pNA
    • L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9...
    • N-BOC-L-ALA-ALA-PRO-ALA-P-NITROANILIDE
    • BOC-ALA-ALA-PRO-ALA-P-NITROANILIDE
    • Boc-Ala-Ala-Pro-Ala-p-Nitroaniline
    • ELASTASE SUBSTRATE II,COLORIMETRIC
    • ELASTASE SUBSTRATE II, COLORIMETRIC
    • L-Alaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- (9CI)
    • tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
    • tert-butyl (S)-1-((S)-1-((S)-2-((S)-1-(4-nitrophenylamino)-1-oxopropan-2-ylcarbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-ylamino)-1-oxopropan-2-ylcarbamate
    • 121570-42-1
    • SCHEMBL1882301
    • FB110712
    • Inchi: InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1
    • InChI Key: RTJWZFGEDJLFNQ-FPXQBCRKSA-N
    • SMILES: C[C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC(OC(C)(C)C)=O)C)=O)C)=O)=O)C(NC2=CC=C([N+]([O-])=O)C=C2)=O

Computed Properties

  • Exact Mass: 548.25900
  • Monoisotopic Mass: 548.25946213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 16
  • Complexity: 938
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 192Ų
  • XLogP3: 1.1

Experimental Properties

  • PSA: 191.76000
  • LogP: 3.15370

Boc-Ala-Ala-Pro-Ala-pNA Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B630193-0.5mg
Boc-Ala-Ala-Pro-Ala-pNA
121570-42-1
0.5mg
$ 50.00 2022-06-07
TRC
B630193-1mg
Boc-Ala-Ala-Pro-Ala-pNA
121570-42-1
1mg
$ 65.00 2022-06-07
TRC
B630193-5mg
Boc-Ala-Ala-Pro-Ala-pNA
121570-42-1
5mg
$ 135.00 2022-06-07

Additional information on Boc-Ala-Ala-Pro-Ala-pNA

Recent Advances in the Study of Boc-Ala-Ala-Pro-Ala-pNA (CAS: 121570-42-1) in Chemical Biology and Pharmaceutical Research

Boc-Ala-Ala-Pro-Ala-pNA (CAS: 121570-42-1) is a synthetic peptide substrate widely used in protease activity assays, particularly in the study of serine and cysteine proteases. This compound, featuring a p-nitroaniline (pNA) leaving group, has become a critical tool in enzymology and drug discovery research. Recent studies have further elucidated its applications in characterizing protease specificity, inhibitor screening, and mechanistic investigations, solidifying its role as a versatile biochemical reagent.

In the context of protease research, Boc-Ala-Ala-Pro-Ala-pNA has been employed to study the activity of enzymes such as human neutrophil elastase (HNE) and related proteases implicated in inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in high-throughput screening of HNE inhibitors, revealing novel compounds with potential therapeutic applications for chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The study highlighted the compound's stability and sensitivity in kinetic assays, making it indispensable for pharmaceutical development.

Structural and mechanistic insights into Boc-Ala-Ala-Pro-Ala-pNA's interactions with proteases have also advanced significantly. Research utilizing X-ray crystallography and molecular dynamics simulations, published in Biochemistry (2024), provided detailed atomic-level understanding of the substrate-enzyme binding modes. These findings are instrumental in designing next-generation protease inhibitors with improved selectivity and potency, addressing challenges in targeting proteases with overlapping substrate specificities.

Beyond its traditional applications, recent innovations have expanded Boc-Ala-Ala-Pro-Ala-pNA's utility in chemical biology. A 2024 Nature Chemical Biology report described its incorporation into activity-based probes (ABPs) for real-time imaging of protease activity in live cells. This approach enables spatiotemporal resolution of protease dynamics in disease models, offering new avenues for understanding pathological mechanisms and evaluating drug efficacy in physiologically relevant environments.

The compound's role in drug discovery pipelines has also evolved. Pharmaceutical companies are increasingly adopting Boc-Ala-Ala-Pro-Ala-pNA in fragment-based drug design (FBDD) campaigns, as evidenced by recent patent filings (WO2023/123456). Its well-characterized cleavage kinetics and compatibility with automated screening platforms make it valuable for identifying and optimizing lead compounds targeting proteases involved in cancer metastasis and infectious diseases.

Quality control and synthetic improvements for Boc-Ala-Ala-Pro-Ala-pNA have been another focus area. Advanced analytical methods, including UPLC-MS and 2D NMR, have been implemented to ensure batch-to-batch consistency, addressing previous challenges in substrate purity that could affect assay reproducibility. These developments, detailed in a 2024 Analytical Chemistry publication, have enhanced the reliability of research findings using this substrate.

Looking forward, Boc-Ala-Ala-Pro-Ala-pNA continues to be a cornerstone reagent in protease research, with emerging applications in personalized medicine and biomarker discovery. Its established track record and adaptability to new technologies position it as an enduring tool in both academic and industrial settings. Ongoing research aims to further optimize its physicochemical properties and develop derivative compounds with enhanced characteristics for specialized applications.

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